molecular formula C11H13Cl2N3O2 B14497886 N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide

N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide

Cat. No.: B14497886
M. Wt: 290.14 g/mol
InChI Key: CGPJUGVDQBJQEM-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide involves its interaction with molecular targets and pathways within biological systems. It may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dichlorophenyl)-N-propan-2-yl-2-imidodicarbonic diamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H13Cl2N3O2

Molecular Weight

290.14 g/mol

IUPAC Name

1-carbamoyl-3-(3,5-dichlorophenyl)-1-propan-2-ylurea

InChI

InChI=1S/C11H13Cl2N3O2/c1-6(2)16(10(14)17)11(18)15-9-4-7(12)3-8(13)5-9/h3-6H,1-2H3,(H2,14,17)(H,15,18)

InChI Key

CGPJUGVDQBJQEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)N)C(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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